molecular formula C17H19ClN4O B2666859 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195942-01-7

2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2666859
CAS No.: 2195942-01-7
M. Wt: 330.82
InChI Key: FBNGIXFFFIGYQJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound featuring a chlorophenyl group, a triazole ring, and an azabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Azabicyclooctane Moiety: This step often involves the use of bicyclic amines and specific catalysts to form the azabicyclooctane structure.

    Coupling Reactions: The final step involves coupling the triazole and azabicyclooctane intermediates with the 4-chlorophenyl ethanone through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Biology

Biologically, it is investigated for its potential interactions with neurotransmitter systems, which could lead to new treatments for neurological disorders.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent in the treatment of conditions such as anxiety, depression, and schizophrenia.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. The triazole ring and azabicyclooctane structure are believed to play crucial roles in binding to these receptors, modulating their activity and thereby influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)propyl]ethan-1-one
  • 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)butyl]ethan-1-one

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one stands out due to its azabicyclooctane structure, which may confer unique binding properties and pharmacological effects. This structural feature could enhance its specificity and efficacy as a therapeutic agent.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-13-3-1-12(2-4-13)9-17(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGIXFFFIGYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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